Tetrachlorobis(tetrahydrofuran)zirconium

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

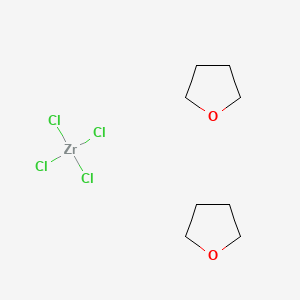

IUPAC Name |

oxolane;tetrachlorozirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O.4ClH.Zr/c2*1-2-4-5-3-1;;;;;/h2*1-4H2;4*1H;/q;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJJKYYENYIHFF-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC1.C1CCOC1.Cl[Zr](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl4O2Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049820 | |

| Record name | Zirconium(IV) chloride tetrahydrofuran complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21959-01-3 | |

| Record name | Zirconium(IV) chloride tetrahydrofuran complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium(IV) chloride tetrahydrofuran complex (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the structure of Tetrachlorobis(tetrahydrofuran)zirconium?

An In-Depth Technical Guide to the Structure and Utility of Tetrachlorobis(tetrahydrofuran)zirconium(IV)

Executive Summary

This compound(IV), commonly formulated as ZrCl₄(THF)₂, is a foundational coordination complex in modern inorganic and organometallic chemistry. It serves as a soluble, monomeric, and convenient source of zirconium(IV) for a vast array of chemical transformations. The parent compound, zirconium tetrachloride (ZrCl₄), exists as a polymeric solid, which severely limits its utility in solution-phase chemistry.[1] The formation of the 1:2 adduct with tetrahydrofuran (THF) cleaves the bridging chloride bonds of the polymer, yielding a discrete molecular complex that is readily soluble in common organic solvents. This guide provides a detailed examination of the molecular structure, coordination chemistry, synthesis, and key applications of ZrCl₄(THF)₂, offering researchers and development professionals a comprehensive understanding of this critical reagent.

From Polymeric ZrCl₄ to a Monomeric Precursor

The Challenge of Anhydrous Zirconium Tetrachloride

Anhydrous zirconium tetrachloride (ZrCl₄) is a white, crystalline solid at room temperature.[1] In the solid state, it does not exist as discrete, tetrahedral ZrCl₄ molecules. Instead, it adopts a linear, tape-like polymeric structure where each zirconium atom is octahedrally coordinated by six chloride ions.[1][2] These octahedra share edges, with two chloride atoms bridging adjacent zirconium centers, creating strong Zr-Cl-Zr linkages.[1][2] This polymeric nature is responsible for its high melting point and low solubility in non-coordinating organic solvents, rendering it difficult to handle and utilize as a reagent in homogeneous reactions.

The Role of Lewis Base Adducts

The utility of ZrCl₄ is unlocked by its reaction with Lewis bases. Coordinating solvents like tetrahydrofuran (THF) readily cleave the Zr-Cl-Zr bridges of the polymer.[1] This process, known as depolymerization, results in the formation of soluble, molecular adducts. The most common and synthetically useful of these is the 1:2 complex, this compound(IV), ZrCl₄(THF)₂.[1] This complex retains the Lewis acidic character of the zirconium center while offering superior solubility and reactivity, making it the preferred starting material for a majority of organozirconium syntheses.[3][4]

Molecular Structure and Coordination Chemistry

Coordination Geometry and Isomerism

This compound(IV) is a mononuclear complex featuring a central zirconium(IV) ion. Zirconium in its +4 oxidation state is a d⁰ metal ion, and its complexes are typically diamagnetic. The zirconium center is hexacoordinate, bonded to four chloride ligands and the oxygen atoms of two THF ligands.[5] This coordination environment results in an octahedral geometry around the zirconium atom.[6][7]

For an octahedral complex with the formula MA₄B₂ (where M=Zr, A=Cl, B=THF), two geometric isomers are possible:

-

cis-isomer : The two THF ligands occupy adjacent positions on the octahedron (90° apart).

-

trans-isomer : The two THF ligands occupy opposite positions on the octahedron (180° apart).

While both isomers can exist, the cis configuration is frequently observed in the solid state for d⁰ hexacoordinate complexes of this type due to electronic and steric factors. Spectroscopic evidence, such as NMR, can be used to distinguish between isomers in solution.[8]

Caption: Molecular structure of cis-ZrCl₄(THF)₂ showing octahedral geometry.

Key Structural Parameters

The precise bond lengths and angles are determined experimentally via single-crystal X-ray diffraction. While specific data for ZrCl₄(THF)₂ requires direct crystallographic analysis, typical bond lengths for related zirconium(IV) complexes provide valuable context.

| Parameter | Typical Value (Å) / (°) | Notes |

| Zr–Cl Bond Length | ~2.45 - 2.55 Å | The exact length can vary depending on whether the chloride is trans to another chloride or a THF ligand. |

| Zr–O Bond Length | ~2.10 - 2.25 Å | The Zr-O bond length in related complexes can range from ~1.96 Å to 2.11 Å, reflecting the strength of the dative bond from the THF oxygen.[9][10] |

| Cl–Zr–Cl Angles | ~90° and ~180° | Angles will deviate slightly from ideal octahedral geometry due to the steric bulk and electronic differences between the chloride and THF ligands. |

| O–Zr–O Angle (cis) | ~90° | In the cis-isomer, the angle between the two coordinating oxygen atoms is expected to be near 90°. |

| O–Zr–O Angle (trans) | 180° | In the trans-isomer, the two oxygen atoms would be collinear with the zirconium center. |

Experimental Protocols

Synthesis of ZrCl₄(THF)₂

The synthesis of the THF adduct is straightforward but requires rigorous exclusion of air and moisture due to the high oxophilicity of zirconium(IV), which leads to rapid and irreversible hydrolysis.[1]

Objective: To prepare a soluble, monomeric ZrCl₄ precursor from polymeric ZrCl₄.

Methodology:

-

Apparatus Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (dry Nitrogen or Argon). All glassware must be rigorously dried in an oven (e.g., at 120 °C) overnight and cooled under vacuum or in a stream of inert gas.

-

Reagent Charging: Under a positive pressure of inert gas, charge the Schlenk flask with anhydrous zirconium tetrachloride (ZrCl₄).

-

Solvent Addition: Add anhydrous, distilled tetrahydrofuran (THF) via cannula or syringe. The reaction is typically performed in a slight excess of THF, which acts as both the reactant and the solvent.

-

Reaction: Stir the resulting suspension at room temperature. The polymeric ZrCl₄ will gradually dissolve as it reacts with THF to form the soluble adduct. The process can be expedited by gentle heating or stirring overnight.

-

Isolation: The product can often be used directly in solution for subsequent reactions. To isolate the solid, the volume of THF is reduced under vacuum, and the product is precipitated by the addition of a non-coordinating, non-polar solvent like hexane.

-

Purification: The resulting white crystalline solid is collected by filtration under inert atmosphere, washed with hexane, and dried under vacuum.

Handling and Storage

ZrCl₄(THF)₂ is an air- and moisture-sensitive solid.[5][11]

-

Handling: All manipulations should be performed using standard Schlenk line or glovebox techniques.

-

Storage: The compound must be stored in a tightly sealed container within a desiccator or, for long-term stability, in a glovebox under an inert atmosphere. Recommended storage temperatures are often 0-6 °C.[11]

Applications in Chemical Synthesis

The primary value of ZrCl₄(THF)₂ lies in its role as a versatile and accessible precursor for a wide range of zirconium-containing compounds and as a Lewis acid catalyst.

Precursor to Organozirconium Compounds

ZrCl₄(THF)₂ is the most common starting material for the synthesis of many organometallic zirconium complexes.[1] A prominent example is its reaction with sodium cyclopentadienide (NaCp) to produce zirconocene dichloride (Cp₂ZrCl₂), a cornerstone reagent in organic and polymer chemistry.[3]

Lewis Acid Catalysis

The zirconium(IV) center in the complex is an effective weak Lewis acid, capable of activating a variety of functional groups. It is employed as a catalyst in numerous organic transformations, including:

-

Selective esterification of primary alcohols [12]

Its low toxicity and moisture resistance (compared to other Lewis acids) make it an attractive option for these processes.

Conclusion

This compound(IV) represents a critical bridge between the intractable polymeric nature of anhydrous zirconium tetrachloride and the vast, synthetically rich field of zirconium chemistry. By forming a discrete, soluble, and reactive octahedral complex, it provides an essential entry point for the synthesis of advanced organometallic reagents and serves as a competent Lewis acid catalyst. A thorough understanding of its structure, isomerism, and handling requirements is fundamental for any researcher aiming to exploit the unique chemical properties of zirconium.

References

-

Wikipedia. (n.d.). Zirconium(IV) chloride. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ZIRCONIUM (IV) CHLORIDE. Retrieved from [Link]

-

Milling Metal. (2025, November 11). What are the coordination chemistry aspects of zirconium? Retrieved from [Link]

-

Steyn, M., Visser, H. G., & Roodt, A. (2013). Evaluation of oxine-type ligand coordination to zirconium (IV). The Journal of The Southern African Institute of Mining and Metallurgy, 113(2). Retrieved from [Link]

-

Inorganic Chemistry. (n.d.). In Situ Construction of a Coordination Zirconocene Tetrahedron. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Zirconium Tetrachloride | Request PDF. Retrieved from [Link]

-

PubMed Central. (n.d.). Zirconium Coordination Chemistry and Its Role in Optimizing Hydroxymate Chelation: Insights from Molecular Dynamics. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Journal of the Chemical Society, Dalton Transactions. (n.d.). Synthesis and structure of zirconium(IV) alkyl complexes with bi-, tri-, tetra- and penta-dentate amido ligands. Retrieved from [Link]

-

ChemBK. (2024, April 9). ZIRCONIUM TETRACHLORIDE TETRAHYDROFURAN COMPLEX. Retrieved from [Link]

-

Grokipedia. (n.d.). Zirconium(IV) chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Scheme for the reaction of ZrCl4.2THF with TOPO. (B) 1 H NMR of the.... Retrieved from [Link]

-

MDPI. (2021, September 4). Synthesis and Characterization of New Cyclam-Based Zr(IV) Alkoxido Derivatives. Retrieved from [Link]

-

NPI. (n.d.). ZrCl4(THF)2. Retrieved from [Link]

-

Materials Project. (n.d.). mp-569175: ZrCl4 (Monoclinic, P2/c, 13). Retrieved from [Link]

-

PubChem. (n.d.). Zirconium(IV) chloride tetrahydrofuran complex. Retrieved from [Link]

-

OSTI.GOV. (n.d.). Zirconium Tetrachloride Revisited. Retrieved from [Link]

Sources

- 1. Zirconium(IV) chloride - Wikipedia [en.wikipedia.org]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. Applications and reactions of Zirconium(IV) chloride_Chemicalbook [chemicalbook.com]

- 4. grokipedia.com [grokipedia.com]

- 5. CAS 21959-01-3: this compound [cymitquimica.com]

- 6. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 7. What are the coordination chemistry aspects of zirconium? - Blog - Milling Metal [millingmetal.com]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of oxine-type ligand coordination to zirconium (IV) [scielo.org.za]

- 10. mdpi.com [mdpi.com]

- 11. lookchem.com [lookchem.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Dichlorobis(tetrahydrofuran)zirconium(IV)

This guide provides a comprehensive overview of dichlorobis(tetrahydrofuran)zirconium(IV), ZrCl₄(THF)₂, a pivotal reagent in modern chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, handling, and applications of this versatile zirconium complex, grounding all protocols in established scientific principles.

Introduction: The Significance of ZrCl₄(THF)₂

Zirconium tetrachloride (ZrCl₄) is a powerful Lewis acid with broad applications in organic synthesis and materials science.[1][2][3] However, its utility is often hampered by its physical properties. ZrCl₄ exists as a polymeric solid, rendering it poorly soluble in common organic solvents.[1] To overcome this limitation, the synthesis of monomeric adducts with Lewis bases is a common and effective strategy.

The 1:2 adduct with tetrahydrofuran (THF), ZrCl₄(THF)₂, is among the most widely used of these complexes.[1][2] This white, crystalline solid is significantly more soluble and easier to handle than the parent tetrachloride, while retaining the potent Lewis acidity of the zirconium(IV) center. This enhanced practicality has established ZrCl₄(THF)₂ as a go-to reagent for a multitude of chemical transformations, including as a catalyst for Friedel-Crafts reactions, Diels-Alder reactions, and polymerizations.[1][2][3] Furthermore, it serves as a crucial starting material for the synthesis of a wide array of organozirconium compounds, such as zirconocene dichloride.[1][2]

Synthesis of ZrCl₄(THF)₂: A Self-Validating Protocol

The synthesis of ZrCl₄(THF)₂ is a straightforward procedure that involves the direct reaction of zirconium tetrachloride with an excess of tetrahydrofuran. The principle behind this synthesis is a Lewis acid-base reaction, where the electron-donating oxygen atom of THF coordinates to the electron-deficient zirconium center, cleaving the polymeric structure of solid ZrCl₄.[1]

Experimental Protocol

Materials:

-

Zirconium(IV) tetrachloride (ZrCl₄), anhydrous

-

Tetrahydrofuran (THF), anhydrous and freshly distilled

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a suspension of ZrCl₄ in anhydrous THF is prepared.

-

The mixture is stirred at room temperature. An exothermic reaction may be observed.

-

Stirring is continued until all the solid ZrCl₄ has dissolved, resulting in a clear to slightly yellow solution.

-

The excess THF is removed under reduced pressure to yield the product as a white crystalline solid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: ZrCl₄ and its THF adduct are highly moisture-sensitive.[1][4] Exposure to water leads to rapid hydrolysis, forming zirconium oxychlorides.[1][4] Therefore, all manipulations must be carried out using standard Schlenk line or glovebox techniques.

-

Anhydrous Solvents: The use of dry THF is critical to prevent premature hydrolysis of the product.

-

Excess THF: Using an excess of THF ensures the complete conversion of the polymeric ZrCl₄ to the soluble monomeric adduct.

Structural Elucidation and Characterization

The identity and purity of the synthesized ZrCl₄(THF)₂ can be confirmed through a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the coordination of THF to the zirconium center. In deuterated chloroform (CDCl₃), the proton signals of coordinated THF are shifted downfield compared to those of free THF due to the deshielding effect of the Lewis acidic zirconium.[5]

Infrared (IR) Spectroscopy

IR spectroscopy provides evidence of the coordination of THF to the zirconium atom. The C-O-C stretching frequency of the THF ligand in the complex is typically observed at a lower wavenumber compared to free THF, indicating a weakening of the C-O bond upon coordination to the metal center.

X-ray Crystallography

Single-crystal X-ray diffraction has unequivocally established the molecular structure of ZrCl₄(THF)₂. The zirconium atom is in a distorted octahedral coordination environment, with the four chloride ligands and the oxygen atoms of the two THF molecules occupying the coordination sites. The two THF ligands are typically found in a trans configuration.[6]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆Cl₄O₂Zr | [7][8] |

| Molecular Weight | 377.25 g/mol | [9][8] |

| Appearance | White to off-white crystalline powder | [8][10][11] |

| Melting Point | 175-177 °C | [1][2][10] |

| Solubility | Soluble in ethers, acetone, and dimethylformamide | [12] |

Experimental Workflow and Structural Representation

Synthesis Workflow

Caption: Workflow for the synthesis of ZrCl₄(THF)₂.

Molecular Structure

Caption: Simplified coordination sphere of ZrCl₄(THF)₂.

Health and Safety Considerations

ZrCl₄(THF)₂ is a corrosive and moisture-sensitive compound that requires careful handling.[13][14]

-

Handling: All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere.[13][15] Personal protective equipment, including safety goggles, a face shield, and chemical-resistant gloves, should be worn.[14][16]

-

Storage: The compound should be stored in a tightly sealed container under an inert gas in a cool, dry, and well-ventilated area, away from water, moisture, and incompatible materials such as strong bases and oxidizing agents.[13][14][15]

-

First Aid: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13][14][15] If inhaled, move to fresh air and seek medical attention.[14][15] If ingested, do not induce vomiting and seek immediate medical attention.[13][14][15]

-

Fire Fighting: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish fires. Do not use water, as it reacts violently with the compound.[13][16]

Key Applications in Research and Development

The enhanced solubility and ease of handling of ZrCl₄(THF)₂ have made it a valuable reagent in numerous areas of chemical synthesis.

-

Lewis Acid Catalysis: It is an effective catalyst for a variety of organic transformations, including Friedel-Crafts acylations and alkylations, Diels-Alder reactions, and intramolecular cyclization reactions.[1][2] Its catalytic activity has been compared to that of traditional Lewis acids like AlCl₃.

-

Precursor to Organozirconium Compounds: ZrCl₄(THF)₂ is a primary starting material for the synthesis of a wide range of organozirconium complexes.[1][2][17] For example, its reaction with sodium cyclopentadienide yields the highly versatile zirconocene dichloride.[1][2]

-

Polymerization: It can act as a catalyst or co-catalyst in the polymerization of olefins.

-

Materials Science: It serves as a precursor for the chemical vapor deposition of zirconium dioxide (ZrO₂) and zirconium diboride (ZrB₂).[1][2]

Conclusion

Dichlorobis(tetrahydrofuran)zirconium(IV) is a fundamentally important and highly practical reagent that bridges the gap between the potent Lewis acidity of zirconium tetrachloride and the need for soluble, easily handled starting materials in modern chemical research. Its straightforward synthesis, well-defined structure, and broad applicability ensure its continued prominence in both academic and industrial laboratories. A thorough understanding of its properties and handling requirements is essential for its safe and effective use.

References

-

Zirconium(IV) chloride. In Wikipedia. Retrieved from [Link]

- Coles, M. P., et al. (1998). Synthesis and structure of zirconium(IV) alkyl complexes with bi-, tri-, tetra- and penta-dentate amido ligands. Journal of the Chemical Society, Dalton Transactions, (2), 259-266.

-

Zirconium(IV) chloride tetrahydrofuran complex | C8H16Cl4O2Zr. PubChem. Retrieved from [Link]

-

SAFETY DATA SHEET: Tetrachlorobis(tetrahydrofuran)zirconium (IV). (2025, September 6). Alfa Aesar. Retrieved from [Link]

-

Pokratath, R., et al. (2021). (A) Scheme for the reaction of ZrCl4.2THF with TOPO. (B) 1 H NMR of the... ResearchGate. Retrieved from [Link]

- Firouzabadi, H., & Iranpoor, N. (2005). Applications of Zirconium(IV) Chloride and Zirconyl Chloride Octahydrate as Catalysts in Organic Synthesis. Current Organic Chemistry, 9(13), 1319-1341.

-

ZIRCONIUM TETRACHLORIDE TETRAHYDROFURAN COMPLEX. (2024, April 9). ChemBK. Retrieved from [Link]

- Van den Eynden, D., et al. (2024). Complexation and disproportionation of group 4 metal (alkoxy) halides with phosphine oxides. Dalton Transactions, 53(24), 10439-10447.

- Kumar, A., & Akanksha. (2011). Applications of Zirconium(IV) Chloride in Organic Synthesis. Letters in Organic Chemistry, 8(8), 539-557.

-

This compound. LookChem. Retrieved from [Link]

-

ZrCl4(THF)2. New Products Industry. Retrieved from [Link]

Sources

- 1. Zirconium(IV) chloride - Wikipedia [en.wikipedia.org]

- 2. Applications and reactions of Zirconium(IV) chloride_Chemicalbook [chemicalbook.com]

- 3. noahchemicals.com [noahchemicals.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. Complexation and disproportionation of group 4 metal (alkoxy) halides with phosphine oxides - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01299B [pubs.rsc.org]

- 7. Zirconium(IV) chloride tetrahydrofuran complex | C8H16Cl4O2Zr | CID 2734040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound|lookchem [lookchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Zirconium(IV) chloride tetrahydrofuran complex (1:2) 99 21959-01-3 [sigmaaldrich.com]

- 11. ZrCl4(THF)2 / page 2 from 14 / Производство полупроводников / Каталог / NPI [npi-chem.com]

- 12. chembk.com [chembk.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. prochemonline.com [prochemonline.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. Synthesis and structure of zirconium(IV) alkyl complexes with bi-, tri-, tetra- and penta-dentate amido ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

CAS number 21959-01-3 chemical information.

An In-depth Technical Guide to Tetrachlorobis(tetrahydrofuran)zirconium(IV)

Executive Summary

This compound(IV), identified by CAS number 21959-01-3, is a pivotal reagent in the fields of organic and organometallic chemistry. As a coordination complex of zirconium(IV) chloride and two tetrahydrofuran (THF) ligands, it serves as a stable, soluble, and highly versatile source of zirconium for a multitude of synthetic applications. Unlike its parent compound, zirconium(IV) chloride, which exists as a polymeric solid with limited utility in organic solvents, the THF adduct is a discrete molecular species, rendering it far more amenable to homogeneous reactions.[1][2] This guide provides an in-depth exploration of its chemical properties, synthesis, handling protocols, and its critical role as a Lewis acid catalyst and a precursor to complex organozirconium compounds.

Introduction: Overcoming the Challenge of a Polymeric Precursor

Zirconium(IV) chloride (ZrCl₄) is a powerful Lewis acid and a fundamental starting material in zirconium chemistry.[2] However, its practical application is often hampered by its physical properties. In the solid state, ZrCl₄ adopts a linear polymeric structure with bridging chloride atoms, resulting in a high melting point and poor solubility in common organic solvents. To be effective in synthesis, particularly in the formation of organometallic complexes, this polymeric structure must be broken down.

The formation of the 1:2 complex with tetrahydrofuran, creating this compound(IV) (ZrCl₄(THF)₂), elegantly solves this issue.[1] The coordination of the Lewis basic THF molecules cleaves the Zr-Cl-Zr linkages, yielding a monomeric, molecular complex that is readily soluble in organic media, thereby unlocking the synthetic potential of the zirconium(IV) center.

Physicochemical Properties and Characterization

The compound typically appears as a white to off-white or light yellow crystalline powder that is highly sensitive to moisture and air.[3] Its enhanced solubility in organic solvents compared to the parent ZrCl₄ is a key attribute for its utility in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 21959-01-3 | [4][5][6] |

| IUPAC Name | bis(oxolane);tetrachlorozirconium | [4][5] |

| Molecular Formula | C₈H₁₆Cl₄O₂Zr | [4][5][7] |

| Molecular Weight | 377.24 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [3][6] |

| Melting Point | 175-177 °C (lit.) | [1][2][6][8] |

| Solubility | Reacts vigorously with water. Soluble in various organic solvents. | [3][8] |

| Stability | Stable under inert, dry conditions. Sensitive to moisture and air. | [3][7] |

Synthesis and Safe Handling

The preparation of ZrCl₄(THF)₂ is a straightforward procedure involving the reaction of zirconium(IV) chloride with tetrahydrofuran. Due to the hygroscopic nature of the starting material and product, all manipulations must be performed under strictly anhydrous and inert conditions.

Experimental Protocol: Synthesis of ZrCl₄(THF)₂

-

Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the entire apparatus under vacuum and backfill with dry nitrogen or argon gas.

-

Reagent Addition: In a glovebox or under a positive pressure of inert gas, charge the Schlenk flask with Zirconium(IV) chloride (ZrCl₄).

-

Solvent Addition: Add anhydrous, freshly distilled tetrahydrofuran (THF) via cannula or syringe in a quantity sufficient to form a stirrable slurry. An excess of THF is typically used.

-

Reaction: Stir the mixture at room temperature. The reaction is often exothermic. The solid ZrCl₄ will gradually dissolve as the complex forms. The reaction can be gently heated to ensure complete conversion.

-

Isolation: The product can be isolated by removing the excess THF under vacuum. Alternatively, the complex can be precipitated by the addition of a non-polar solvent like hexane, followed by filtration under inert conditions.

-

Drying and Storage: Dry the resulting white powder under high vacuum. Store the final product in a sealed container under nitrogen or argon in a refrigerator (2-8°C).[6][7]

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of ZrCl₄(THF)₂ under inert conditions.

Critical Handling and Safety

This compound(IV) is corrosive and causes severe skin burns and eye damage.[7] It is also harmful if inhaled or swallowed.[9] All handling must be conducted in a chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[7][10] Due to its high reactivity with water, exposure to moist air must be strictly avoided to prevent hydrolysis, which releases corrosive hydrogen chloride gas.[7]

| Hazard Class | H-Statement | Precautionary Statements |

| Skin Corrosion 1B | H314: Causes severe skin burns and eye damage | P260, P280, P303+P361+P353, P305+P351+P338 |

| Acute Toxicity 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | P261, P280, P301+P312, P302+P352, P304+P340 |

| Flammable Solid 1 | H228: Flammable solid | P210 |

Core Applications in Synthetic Chemistry

The utility of CAS 21959-01-3 stems from its dual role as a convenient precursor to a wide range of organozirconium reagents and as a potent Lewis acid catalyst.

A. Precursor to Organozirconium Reagents: The Synthesis of Zirconocene Dichloride

One of the most significant applications of ZrCl₄(THF)₂ is in the synthesis of zirconocene dichloride (Cp₂ZrCl₂), a cornerstone reagent in organometallic chemistry.[1][2] This transformation is a salt metathesis reaction where the chloride ligands are displaced by cyclopentadienyl (Cp) anions.

-

Reagent Preparation: In a Schlenk flask under an inert atmosphere, dissolve ZrCl₄(THF)₂ in anhydrous THF.

-

Nucleophile Addition: In a separate Schlenk flask, prepare a solution or slurry of sodium cyclopentadienide (NaCp) in THF.

-

Reaction: Cool the ZrCl₄(THF)₂ solution to 0 °C or below. Slowly add the NaCp solution via cannula over 30-60 minutes with vigorous stirring. A white precipitate (NaCl) will form.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight. Remove the solvent under vacuum.

-

Purification: Extract the solid residue with a suitable solvent like dichloromethane or toluene to dissolve the Cp₂ZrCl₂, leaving behind the insoluble NaCl. Filter the solution and remove the solvent from the filtrate under vacuum to yield the zirconocene dichloride product.

Caption: Synthesis of zirconocene dichloride from ZrCl₄(THF)₂.

B. Lewis Acid Catalysis

The zirconium(IV) center in ZrCl₄(THF)₂ is electron-deficient, making it an effective weak Lewis acid.[2] It can activate carbonyls, olefins, and other functional groups to facilitate a variety of organic transformations. Its use is often favored due to its lower cost and toxicity compared to other Lewis acids.

Key catalytic applications include:

-

Friedel-Crafts Reactions: Catalyzing the alkylation and acylation of aromatic rings.[2][11]

-

Diels-Alder Reactions: Promoting the [4+2] cycloaddition of dienes and dienophiles.[2][11]

-

[2+2] Cycloadditions: Effectively catalyzing the reaction between olefins and carbonyl compounds.[5]

-

Intramolecular Cyclizations: Facilitating the formation of cyclic structures from linear precursors.[2][11]

Conclusion

This compound(IV) is more than just a chemical compound; it is a problem-solver. It transforms the powerful but difficult-to-handle zirconium(IV) chloride into a user-friendly, soluble, and reactive molecular reagent. Its importance as a gateway to versatile organometallic compounds like zirconocene dichloride and its efficacy as a Lewis acid catalyst secure its place as an indispensable tool for researchers and synthetic chemists. Proper understanding of its properties and adherence to stringent handling protocols are paramount to safely and effectively harnessing its full synthetic potential.

References

-

Fisher Scientific. CAS RN 21959-01-3. [4]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - this compound (IV). [7]

-

Alfa Chemistry. CAS 21959-01-3 Zirconium(IV) chloride tetrahydrofuran complex (1:2). [5]

-

CymitQuimica. CAS 21959-01-3: this compound.

-

Wikipedia. Zirconium(IV) chloride. [1]

-

Sigma-Aldrich. Zirconium(IV) chloride tetrahydrofuran complex (1:2) 99%. [6]

-

chemeurope.com. Zirconium(IV) chloride. [2]

-

ChemicalBook. This compound | 21959-01-3. [8]

-

ChemBK. This compound(IV). [12]

-

ChemicalBook. 21959-01-3 | CAS DataBase. [3]

-

Fisher Scientific. SAFETY DATA SHEET - this compound(IV). [9]

-

Thermo Fisher Scientific. CAS RN | 21959-01-3. [13]

-

Ataman Kimya. ZIRCONIUM (IV) CHLORIDE.

-

Sigma-Aldrich. Zirconium(IV) chloride tetrahydrofuran complex (1:2) Safety Data Sheet. [10]

-

ChemicalBook. Applications and reactions of Zirconium(IV) chloride. [11]

Sources

- 1. Zirconium(IV) chloride - Wikipedia [en.wikipedia.org]

- 2. Zirconium(IV)_chloride [chemeurope.com]

- 3. 21959-01-3 | CAS DataBase [m.chemicalbook.com]

- 4. CAS RN 21959-01-3 | Fisher Scientific [fishersci.ca]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 四氯化锆四氢呋喃络合物 (1:2) 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound | 21959-01-3 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. 塩化ジルコニウム(IV)テトラヒドロフラン錯体 (1:2) 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Applications and reactions of Zirconium(IV) chloride_Chemicalbook [chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. Cas Landing [thermofisher.com]

Molecular geometry of Tetrachlorobis(tetrahydrofuran)zirconium complex.

An In-Depth Technical Guide to the Molecular Geometry of cis-Tetrachlorobis(tetrahydrofuran)zirconium(IV)

Abstract

This technical guide provides a comprehensive examination of the molecular geometry and structural characteristics of the coordination complex cis-tetrachlorobis(tetrahydrofuran)zirconium(IV), often abbreviated as ZrCl₄(THF)₂. This complex is a critical entry point into zirconium chemistry, serving as a more reactive and soluble alternative to the polymeric zirconium(IV) chloride. We will delve into the coordination environment of the zirconium center, supported by single-crystal X-ray diffraction data, explain the electronic and steric factors dictating its geometry, and provide validated protocols for its synthesis and handling. This document is intended for researchers and professionals in organometallic chemistry, catalysis, and materials science who utilize zirconium-based reagents.

From Polymeric Precursor to Monomeric Gateway Complex

Zirconium(IV) chloride (ZrCl₄) is the primary precursor for a vast array of zirconium compounds. However, its utility in solution-phase chemistry is hampered by its structure in the solid state. Unlike its lighter Group 4 counterpart, titanium tetrachloride (TiCl₄), which is a molecular liquid, solid ZrCl₄ adopts a polymeric, chain-like structure.[1] In this arrangement, each zirconium atom is octahedrally coordinated, linked to its neighbors by bridging chloride ligands.[1][2] This polymeric nature results in low solubility in non-coordinating organic solvents and reduced reactivity.

To overcome this, ZrCl₄ is frequently converted into a monomeric molecular complex by reacting it with Lewis bases.[1] The cleavage of the Zr-Cl-Zr bridges by donor ligands yields discrete, soluble molecules. The most common and synthetically valuable of these is the 1:2 adduct with tetrahydrofuran (THF), tetrachlorobis(tetrahydrofuran)zirconium(IV).[1] This white, crystalline solid is significantly easier to handle and dose accurately in reactions, serving as a pivotal starting material for countless organozirconium complexes, including the ubiquitous zirconocene dichloride.[1]

The Molecular Geometry: A Distorted cis-Octahedral Arrangement

The coordination of two THF molecules and four chloride ions to the central Zr(IV) ion results in a six-coordinate complex. The elucidation of its precise three-dimensional structure is paramount for understanding its reactivity.

Crystallographic Analysis

Single-crystal X-ray diffraction analysis provides the definitive structure of the complex. The data unequivocally show that the molecule adopts a distorted octahedral geometry with the two bulky tetrahydrofuran ligands arranged in a cis configuration .[3]

The preference for the cis isomer over the trans can be attributed to a combination of factors. While computational studies suggest only a negligible energy difference between the cis and trans isomers in the gas phase, the cis isomer possesses a significant dipole moment.[4] This polarity likely leads to more favorable crystal packing interactions in the solid state, stabilizing the cis arrangement.[4]

// Central Atom Zr [label="Zr", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.8];

// Ligands in the equatorial plane (approx) Cl1 [label="Cl", pos="-1.5,0.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cl2 [label="Cl", pos="1.5,0.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; O1 [label="O", pos="-0.8,-1.2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cl3 [label="Cl", pos="0.8,-1.2!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Axial Ligands O2 [label="O", pos="0,1.8!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cl4 [label="Cl", pos="0,-1.8!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Dummy nodes for THF rings THF1_ring [label="", shape=plaintext, pos="-1.2, 2.5!"]; THF2_ring [label="", shape=plaintext, pos="1.2, -1.9!"];

// Bonds Zr -- Cl1 [len=1.8]; Zr -- Cl2 [len=1.8]; Zr -- Cl3 [len=1.8, style=dashed]; Zr -- Cl4 [len=1.8, style=dashed]; Zr -- O1 [len=1.8, style=dashed]; Zr -- O2 [len=1.8];

// Label for THF label_O1 [label="THF", shape=plaintext, pos="-1.5, -1.5!"]; label_O2 [label="THF", shape=plaintext, pos="0, 2.5!"]; } } Caption: cis-Octahedral geometry of ZrCl₄(THF)₂.

The Trans Influence and Bond Length Variation

A key feature of the structure is the variation in the zirconium-chloride bond lengths, which is a direct consequence of the electronic properties of the ligands. The THF ligands, being neutral oxygen donors, have a different trans influence compared to the anionic chloride ligands. This results in two distinct sets of Zr-Cl bond lengths:

-

Zr-Cl bonds trans to a THF ligand: These bonds are shorter.[3]

-

Zr-Cl bonds trans to another Cl ligand: These bonds are comparatively longer.[3]

This phenomenon occurs because the oxygen atom in THF is a stronger sigma donor to the electron-deficient Zr(IV) center than a chloride ion. This donation slightly weakens the bond trans to it, which in the cis isomer is another Zr-Cl bond. Consequently, the chloride ligands that are trans to each other are less affected and exhibit slightly longer bond lengths.

Structural Data Summary

The crystallographically determined bond lengths are summarized below for clarity and reference.

| Bond | Type | Bond Length (Å) | Source |

| Zr—O | Zirconium-THF | 2.23(1) - 2.24(1) | [3] |

| Zr—Cl (trans to O) | Zirconium-Chlorine | 2.389(8) - 2.398(11) | [3] |

| Zr—Cl (trans to Cl) | Zirconium-Chlorine | 2.422(8) - 2.425(8) | [3] |

Experimental Protocol: Synthesis and Handling

The synthesis of ZrCl₄(THF)₂ is straightforward but requires rigorous exclusion of air and moisture due to the extreme hygroscopic nature of zirconium tetrachloride.[1][5]

Causality of Experimental Design

-

Inert Atmosphere: ZrCl₄ reacts rapidly and irreversibly with water to form zirconium oxychlorides.[1] All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

-

Solvent Choice: THF serves as both the reactant and the solvent. It must be rigorously dried and deoxygenated prior to use to prevent side reactions and ensure the formation of the desired complex.

-

Purification: The product is typically purified by washing with a non-coordinating, non-polar solvent like hexane to remove any excess THF or soluble impurities, followed by drying under vacuum to yield a free-flowing powder.

Step-by-Step Methodology

-

Preparation: A 250 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120°C overnight and allowed to cool under a stream of dry nitrogen.

-

Reagent Addition: In a glovebox or under a positive pressure of nitrogen, the flask is charged with solid Zirconium(IV) chloride (e.g., 10.0 g, 42.9 mmol).

-

Reaction: The flask is cooled in an ice bath (0°C). Anhydrous, deoxygenated THF (~100 mL) is added slowly via a cannula. The reaction is exothermic.

-

Dissolution: The suspension is allowed to warm to room temperature and stirred for 2-4 hours. The polymeric ZrCl₄ will gradually dissolve as it reacts to form the soluble THF adduct, resulting in a clear or slightly hazy solution.

-

Isolation: The volume of the solvent can be reduced under vacuum to induce precipitation. Alternatively, the product can be precipitated by the slow addition of anhydrous hexane.

-

Purification: The resulting white solid is isolated by filtration via a filter cannula. The solid is washed with two portions of cold, anhydrous hexane (~20 mL each) to remove any residual soluble impurities.

-

Drying: The white crystalline solid is dried under high vacuum for several hours to remove all volatiles. The final product, ZrCl₄(THF)₂, should be a free-flowing white powder.

-

Storage: The product must be stored in a sealed container within a glovebox or desiccator to prevent decomposition.

Conclusion

The this compound(IV) complex is a cornerstone reagent in zirconium chemistry. Its molecular structure is a cis-configured, distorted octahedron. This specific geometry, dictated by electronic and crystal packing forces, leads to distinct classes of Zr-Cl bond lengths arising from the trans influence of the THF and chloride ligands. The validated synthesis protocol, which hinges on the rigorous exclusion of atmospheric moisture, provides reliable access to this versatile, soluble, and reactive precursor for applications in catalysis and advanced materials synthesis.

References

-

Eberle, M., & Röhr, C. (1996). Tetrachlorobis(tetrahydrofuran-O)zirconium(IV). Acta Crystallographica Section C: Crystal Structure Communications, 52(3), 566-568. [Link]

-

Wikipedia. (n.d.). Zirconium(IV) chloride. Retrieved January 21, 2026, from [Link]

-

Materials Project. (n.d.). ZrCl₄ (mp-569175). Retrieved January 21, 2026, from [Link]

-

Pokratath, R., Van den Eynden, D., Cooper, S. R., et al. (2022). Mechanistic Insight into the Precursor Chemistry of ZrO₂ and HfO₂ Nanocrystals; towards Size-Tunable Syntheses. ResearchGate. [Link]

-

Pokratath, R., Van den Eynden, D., Cooper, S. R., et al. (2022). Mechanistic Insight into the Precursor Chemistry of ZrO₂ and HfO₂ Nanocrystals; towards Size-Tunable Syntheses [Figure S15]. ResearchGate. [Link]

-

OSTI.GOV. (n.d.). Zirconium Tetrachloride Revisited. Retrieved January 21, 2026, from [Link]

Sources

Discovery and history of zirconium tetrachloride complexes.

**A Technical Guide to the Discovery and

History of Zirconium Tetrachloride Complexes**

Abstract

Zirconium tetrachloride (ZrCl₄) has transitioned from a laboratory curiosity to a cornerstone of modern chemistry, underpinning significant advancements in materials science and synthetic organic chemistry. This guide provides an in-depth exploration of the discovery and historical development of ZrCl₄ and its complexes. We will trace its origins from the initial isolation of zirconium to the synthesis of the tetrachloride and the subsequent explosion of its coordination chemistry. Particular emphasis is placed on the causal factors driving research, from the quest for new materials to the revolution in polymer science initiated by Ziegler-Natta catalysis. This paper details the evolution of synthetic methodologies, characterization techniques, and the ever-expanding applications of this versatile Lewis acid, providing researchers and drug development professionals with a comprehensive understanding of this pivotal compound.

Introduction: The Emergence of Zirconium and its Tetrachloride

The story of zirconium tetrachloride begins with the discovery of its constituent element. In 1789, German chemist Martin Heinrich Klaproth, while analyzing the gemstone zircon, identified a new "earth" which he named zirconia (zirconium dioxide, ZrO₂)[1][2]. However, the isolation of the impure metallic element was not achieved until 1824 by Jöns Jacob Berzelius[1][2][3]. The path to highly pure zirconium metal, and consequently to its reactive halide compounds, was a lengthy one, culminating in the early 20th century.

Zirconium tetrachloride itself is a white, high-melting crystalline solid that is highly sensitive to moisture.[4][5] Unlike its lighter Group 4 counterpart, titanium tetrachloride (TiCl₄), which is a distillable liquid, solid ZrCl₄ adopts a polymeric structure where each zirconium atom is octahedrally coordinated through bridging chloride atoms.[4][5] This structural difference accounts for their disparate physical properties and is a crucial factor in the chemical reactivity of ZrCl₄. The polymeric chains are readily cleaved by Lewis bases, a fundamental reaction that opens the door to the vast world of zirconium tetrachloride complexes.[4]

The synthesis of ZrCl₄ is typically achieved through high-temperature reactions, such as the carbochlorination of zirconium dioxide (ZrO₂) or the direct reaction of zirconium metal with chlorine gas.[4][6][7][8] These processes provide the foundational starting material for nearly all of zirconium chemistry.

The Dawn of Coordination Chemistry: Early ZrCl₄ Complexes

The inherent Lewis acidity of the zirconium(IV) center in ZrCl₄ is the driving force behind the formation of its complexes.[5] The Zr⁴⁺ ion, with its d⁰ electron configuration, possesses low-lying empty orbitals that are eager to accept electron pairs from donor molecules (Lewis bases).[5] This fundamental property was recognized early on, leading to the synthesis of the first simple adducts.

One of the most significant and widely used complexes is the bis(tetrahydrofuran) adduct, ZrCl₄(THF)₂. This complex is typically formed by the direct reaction of ZrCl₄ with tetrahydrofuran (THF).[4][6] The formation of this and similar adducts is not merely an academic curiosity; it serves a critical practical purpose. The polymeric structure of solid ZrCl₄ renders it poorly soluble in common organic solvents. The cleavage of the chloride bridges upon coordination to THF results in a discrete, soluble molecular complex, which is far more convenient to handle and use in subsequent reactions.[4][6] This adduct has become a ubiquitous starting material in organozirconium chemistry.

Table 1: Properties of Common ZrCl₄-Lewis Base Adducts

| Complex | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Characteristics |

| Zirconium Tetrachloride | ZrCl₄ | 233.04[9] | Sublimes at 331 °C | White, polymeric solid, highly moisture-sensitive.[4] |

| Bis(THF) Adduct | ZrCl₄(THF)₂ | 377.35 | 175–177[4][6] | Soluble in organic solvents, common starting material.[4] |

| Bis(acetonitrile) Adduct | ZrCl₄(CH₃CN)₂ | 315.15 | ~205 (dec.) | Another common soluble precursor. |

| Durene π-Complex | ZrCl₄(C₁₀H₁₄) | 367.38 | Varies | Example of π-complex formation with arenes.[4][6] |

The Revolution in Polymer Science: Ziegler-Natta Catalysis

The history of zirconium tetrachloride complexes took a dramatic and industry-altering turn in the 1950s with the work of Karl Ziegler and Giulio Natta. Their research on combinations of transition metal halides with organoaluminum compounds led to the development of catalysts capable of polymerizing olefins like ethylene and propylene with unprecedented control and efficiency.[10][11] This discovery, which earned them the Nobel Prize in Chemistry in 1963, marked the birth of Ziegler-Natta catalysis.[10]

While the initial systems were often based on titanium, it was quickly discovered that zirconium-based catalysts were also highly effective.[10][11] Homogeneous Ziegler-Natta catalysts, often based on Group 4 metallocenes, became a major area of research.[10] The archetypal zirconium complex in this field is zirconocene dichloride, (C₅H₅)₂ZrCl₂, first synthesized in 1953 by Wilkinson and Birmingham.[12][13]

Zirconocene dichloride is prepared from ZrCl₄(THF)₂ by reaction with sodium cyclopentadienide (NaCp).[4][12] This bent metallocene, when activated with a co-catalyst like methylaluminoxane (MAO), forms a highly active cationic species that can catalyze olefin polymerization with remarkable activity.[13][14] The ability to modify the cyclopentadienyl ligands (e.g., by bridging them or adding substituents) allows for fine-tuning of the catalyst's properties, enabling control over the polymer's molecular weight, and stereochemistry.[13]

Caption: Simplified catalytic cycle for Ziegler-Natta polymerization.

Modern Synthetic Applications and Methodologies

Beyond polymerization, zirconium tetrachloride has been established as a versatile and mild Lewis acid catalyst in organic synthesis.[4][5][6] Its low toxicity, affordability, and moisture resistance (compared to stronger Lewis acids like AlCl₃) make it an attractive choice for a wide range of transformations.[5]

Key applications in organic synthesis include:

-

Friedel-Crafts Reactions: Catalyzing the acylation and alkylation of aromatic rings.[4][6]

-

Diels-Alder Reactions: Acting as a catalyst to promote cycloaddition reactions.[4][6]

-

Amide Synthesis: Promoting the direct condensation of carboxylic acids and amines, offering a greener alternative to methods requiring coupling reagents.[15]

-

Protection/Deprotection Chemistry: Used for the formation and cleavage of protecting groups, such as the silylation of alcohols.[15]

The development of synthetic methodologies continues to evolve, with an emphasis on creating more stable, recyclable, and selective catalysts based on zirconium tetrachloride.

Experimental Protocol: Synthesis of Dichlorobis(tetrahydrofuran)zirconium(IV)

This protocol describes a standard laboratory procedure for the synthesis of ZrCl₄(THF)₂, a crucial precursor for many organozirconium complexes.[4][6]

Core Principle: The synthesis relies on the strong Lewis acidic nature of ZrCl₄ and the Lewis basicity of the oxygen atom in THF. The reaction cleaves the polymeric structure of solid ZrCl₄ to form a soluble, monomeric 1:2 adduct. Due to the extreme moisture sensitivity of ZrCl₄, this procedure must be conducted under strictly anhydrous and inert conditions (e.g., using a Schlenk line or in a glovebox).[4][5]

Materials:

-

Zirconium tetrachloride (ZrCl₄), anhydrous powder

-

Tetrahydrofuran (THF), anhydrous, freshly distilled from sodium/benzophenone

-

Anhydrous hexane or pentane, for washing

-

Schlenk flask and standard inert atmosphere glassware

Procedure:

-

Preparation: Assemble and flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill the flask with an inert gas (Argon or Nitrogen).

-

Reagent Addition: In a glovebox or under a positive flow of inert gas, quickly weigh and transfer ZrCl₄ (e.g., 5.0 g, 21.4 mmol) into the Schlenk flask.

-

Solvent Addition: Cool the flask in an ice bath. Slowly add anhydrous THF (e.g., 100 mL) via cannula or syringe while stirring. The addition is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The solid ZrCl₄ will gradually dissolve to form a clear or slightly hazy solution as the complex forms.

-

Isolation: Reduce the volume of the THF solution under vacuum to approximately 20-30 mL. This will cause the product to precipitate as a white microcrystalline solid.

-

Washing and Drying: Add anhydrous hexane (e.g., 50 mL) via cannula to the slurry to complete precipitation and wash the product. Allow the solid to settle, then remove the supernatant via cannula. Repeat the washing step.

-

Final Drying: Dry the resulting white powder under high vacuum for several hours to remove all residual solvent. The product, ZrCl₄(THF)₂, should be stored under an inert atmosphere.

Validation: The success of the synthesis can be confirmed by melting point analysis (expected: 175-177 °C) and the absence of water-related peaks in the FTIR spectrum.

Caption: Experimental workflow for the synthesis of ZrCl₄(THF)₂.

Conclusion and Future Outlook

From its elemental discovery to its role in Nobel Prize-winning catalysis, the journey of zirconium tetrachloride and its complexes is a testament to the power of fundamental chemical research. Initially a challenging material to handle due to its polymeric nature and moisture sensitivity, the development of soluble Lewis base adducts unlocked its vast potential. The discovery of zirconocene-based catalysts revolutionized the polymer industry, enabling the production of plastics with tailored properties that are now integral to modern life.

Today, ZrCl₄ continues to be a workhorse in both academic and industrial laboratories, serving as a versatile precursor for organometallic synthesis and as a mild, efficient Lewis acid catalyst for fine chemical production.[7][16] Future research will likely focus on the development of novel chiral zirconium complexes for asymmetric catalysis, the design of more robust and recyclable catalyst systems for green chemistry applications, and the exploration of its utility in the synthesis of advanced materials and pharmaceuticals.

References

-

Wikipedia. (n.d.). Zirconium(IV) chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Zirconocene dichloride. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Zirconocene dichloride – Knowledge and References. Retrieved from [Link]

-

LookChem. (n.d.). Zirconium chloride (ZrCl4): Excellent applications for releasing multifunctional compounds. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ZIRCONIUM (IV) CHLORIDE. Retrieved from [Link]

-

ACS Publications. (2002). A Convenient Method for the Synthesis of Zirconocene Hydrido Chloride, Isobutyl Hydride, and Dihydride Complexes Using tert-Butyl Lithium. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Zirconium Tetrachloride: Synthesis, Applications, and Sourcing Guide. Retrieved from [Link]

-

ScienceDirect. (n.d.). Zirconocene dichloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Ziegler–Natta catalyst. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 7.4.1: Ziegler-Natta Polymerizations. Retrieved from [Link]

-

Britannica. (n.d.). Ziegler-Natta catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Timeline showing the historical progress in the polymerization process.... Retrieved from [Link]

-

HYLE. (n.d.). Historical and Philosophical Remarks on Ziegler-Natta Catalysts: A Discourse on Industrial Catalysis. Retrieved from [Link]

-

OSTI.GOV. (n.d.). Zirconium Tetrachloride Revisited. Retrieved from [Link]

-

ProQuest. (n.d.). Zirconium Halide Complexes: Synthesis, Structure, and Practical Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Zirconium Tetrachloride | Request PDF. Retrieved from [Link]

-

EBSCO. (n.d.). Zirconium (Zr) | Research Starters. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Zirconium - Element information, properties and uses. Retrieved from [Link]

-

PubChem. (n.d.). Zirconium chloride | Cl4Zr | CID 24817. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Zirconium tetrachloride – Knowledge and References. Retrieved from [Link]

-

Asian Metal. (n.d.). Zirconium: element discovery, history-Metalpedia. Retrieved from [Link]

-

PubChem. (n.d.). Zirconium chloride (ZrCl4), (T-4)- | Cl4Zr | CID 9856075. Retrieved from [Link]

Sources

- 1. Zirconium (Zr) | Geology | Research Starters | EBSCO Research [ebsco.com]

- 2. Zirconium: element discovery, history-Metalpedia [metalpedia.asianmetal.com]

- 3. Zirconium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 4. Zirconium(IV) chloride - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Applications and reactions of Zirconium(IV) chloride_Chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. osti.gov [osti.gov]

- 9. Zirconium chloride (ZrCl4), (T-4)- | Cl4Zr | CID 9856075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Zirconocene dichloride - Wikipedia [en.wikipedia.org]

- 13. grokipedia.com [grokipedia.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. researchgate.net [researchgate.net]

- 16. News - Zirconium chloride (ZrCl4): Excellent applications for releasing multifunctional compounds [epomaterial.com]

An In-depth Technical Guide on the Solubility of Tetrachlorobis(tetrahydrofuran)zirconium in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of tetrachlorobis(tetrahydrofuran)zirconium (ZrCl₄(THF)₂), a critical precursor in organometallic chemistry and materials science.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, practical handling considerations, and detailed methodologies for solubility determination.

Introduction to this compound

This compound, a coordination complex of zirconium tetrachloride with two molecules of tetrahydrofuran (THF), is a white to pale yellow crystalline solid.[2][3] This complex is favored over the parent zirconium tetrachloride (ZrCl₄) due to its enhanced stability and solubility in organic solvents, which facilitates its use in a variety of chemical reactions.[1][4][5] ZrCl₄ itself is a polymeric solid, which limits its utility in solution-phase chemistry.[4] The coordination of THF molecules breaks down this polymeric structure, rendering the zirconium center more accessible for subsequent reactions.[4][5]

Key Properties:

| Property | Value | Reference |

| CAS Number | 21959-01-3 | [6] |

| Molecular Formula | C₈H₁₆Cl₄O₂Zr | [7] |

| Molecular Weight | 377.25 g/mol | [7] |

| Melting Point | 175-177 °C (decomposes) | [2][6][8] |

| Appearance | White to off-white crystalline powder | [3] |

| Sensitivity | Moisture sensitive | [2][3] |

The Science of Solubility: A Mechanistic Perspective

The solubility of ZrCl₄(THF)₂ is fundamentally governed by the principle of "like dissolves like." The THF ligands impart a degree of organic character to the molecule, allowing it to dissolve in a range of organic solvents. The dissolution process involves the overcoming of lattice energy in the crystal by the solvation energy released upon interaction of the solvent molecules with the solute.

The Lewis acidic nature of the zirconium center and the polarity of the Zr-Cl bonds play a significant role in the interaction with solvent molecules. Solvents that can effectively coordinate with the zirconium center or solvate the chloride ions will generally be more effective at dissolving the complex.

Solubility Profile in Common Organic Solvents

While precise quantitative solubility data is not extensively published, qualitative descriptions and practical experience from the field provide valuable guidance.

| Solvent | Qualitative Solubility | Rationale and Mechanistic Insights |

| Tetrahydrofuran (THF) | High | As the coordinating ligand, THF is an excellent solvent due to Le Chatelier's principle, which favors the solvated species. |

| Dichloromethane (DCM) | Moderate to High | The polarity of DCM allows for effective solvation of the polar Zr-Cl bonds. |

| Toluene | Low to Moderate | While nonpolar, toluene can exhibit some solubility due to π-π interactions with the THF ligands. Solubility may be enhanced at elevated temperatures. |

| Hexanes/Pentane | Very Low/Insoluble | These nonpolar aliphatic hydrocarbons are poor solvents for the relatively polar ZrCl₄(THF)₂ complex. |

| Diethyl Ether | Moderate | As a polar aprotic solvent, diethyl ether can solvate the complex, though generally less effectively than THF.[2][8] |

| Acetone | Soluble | Acetone is a polar aprotic solvent that can effectively dissolve the complex.[2][8] However, the potential for reactivity (e.g., aldol reactions catalyzed by the Lewis acidic zirconium) should be considered. |

| Dimethylformamide (DMF) | Soluble | DMF is a highly polar aprotic solvent that provides excellent solvation for the complex.[2][8] |

Important Note: ZrCl₄(THF)₂ reacts with water and other protic solvents, leading to hydrolysis and the formation of zirconium oxychlorides.[2][3][6][9][10] Therefore, all solvents must be rigorously dried before use.

Experimental Workflow for Solubility Determination

The following protocol outlines a robust method for determining the solubility of ZrCl₄(THF)₂ in a given organic solvent. Due to the moisture sensitivity of the compound, all manipulations must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[11]

Materials and Reagents

-

This compound(IV) (99% or higher purity)

-

Anhydrous organic solvent of interest

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, graduated cylinder, cannula, etc.), oven-dried

-

Magnetic stirrer and stir bar

-

Analytical balance (accurate to 0.1 mg)

-

Syringes and needles

Step-by-Step Protocol

-

Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of inert gas.

-

Solvent Transfer: Transfer a known volume of the anhydrous solvent to a Schlenk flask under an inert atmosphere.

-

Initial Addition: Weigh a known amount of ZrCl₄(THF)₂ and add it to the Schlenk flask containing the solvent.

-

Equilibration: Stir the mixture vigorously at a constant temperature. Allow sufficient time for the system to reach equilibrium (typically several hours).

-

Observation: Visually inspect the solution for any undissolved solid.

-

Incremental Addition: If the initial amount of solid dissolves completely, add small, accurately weighed increments of ZrCl₄(THF)₂. After each addition, allow the system to re-equilibrate.

-

Saturation Point: The saturation point is reached when a small amount of solid remains undissolved after prolonged stirring.

-

Calculation: Calculate the solubility as the total mass of dissolved ZrCl₄(THF)₂ per volume of solvent (e.g., in g/L or mol/L).

Diagram of the Solubility Determination Workflow

Caption: Workflow for determining the solubility of ZrCl₄(THF)₂.

Practical Implications and Applications

The solubility of ZrCl₄(THF)₂ is a critical parameter in its various applications:

-

Catalysis: As a Lewis acid catalyst in reactions like Friedel-Crafts and Diels-Alder, its solubility in the reaction solvent is essential for achieving homogeneous catalysis and high reaction rates.[12]

-

Precursor for Materials Synthesis: In the chemical vapor deposition (CVD) of zirconium-containing thin films, the volatility and solubility of the precursor are key.[12]

-

Organometallic Synthesis: ZrCl₄(THF)₂ is a common starting material for the synthesis of other organozirconium compounds, such as zirconocene dichloride.[4][5] The choice of solvent for these reactions is dictated by the solubility of both the starting material and the product.

Safety and Handling Considerations

This compound is a hazardous substance and requires careful handling.

-

Moisture Sensitivity: It reacts with moisture, so it must be handled and stored under a dry, inert atmosphere.[1][3][11]

-

Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[2][10]

-

Toxicity: It is harmful if inhaled, swallowed, or in contact with skin.[2][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat.[11] Work in a well-ventilated fume hood.

Conclusion

The solubility of this compound in organic solvents is a crucial factor influencing its reactivity and utility in a wide range of chemical applications. Understanding the principles that govern its solubility, coupled with rigorous experimental techniques for its determination, is paramount for its effective and safe use in research and development. This guide provides a foundational understanding and practical protocols to aid scientists in harnessing the full potential of this versatile zirconium complex.

References

Sources

- 1. CAS 21959-01-3: this compound [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. lookchem.com [lookchem.com]

- 4. Zirconium(IV) chloride - Wikipedia [en.wikipedia.org]

- 5. Applications and reactions of Zirconium(IV) chloride_Chemicalbook [chemicalbook.com]

- 6. This compound | 21959-01-3 [chemicalbook.com]

- 7. strem.com [strem.com]

- 8. chembk.com [chembk.com]

- 9. Zirconium chloride | Cl4Zr | CID 24817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound(IV), Thermo Scientific Chemicals 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. prochemonline.com [prochemonline.com]

- 12. grokipedia.com [grokipedia.com]

A Spectroscopic Guide to Tetrachlorobis(tetrahydrofuran)zirconium(IV): Unveiling Molecular Structure through NMR and IR Analysis

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of tetrachlorobis(tetrahydrofuran)zirconium(IV), commonly denoted as ZrCl₄(THF)₂, a pivotal precursor in organometallic chemistry and materials science. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as applied to this air- and moisture-sensitive compound. We will explore the theoretical underpinnings, practical experimental considerations, and detailed data interpretation, offering a robust framework for the analysis of this and similar coordination complexes.

Introduction: The Significance of Spectroscopic Characterization for ZrCl₄(THF)₂

This compound(IV) is a white to off-white, crystalline solid that is highly sensitive to moisture.[1][2] It serves as a convenient, soluble source of zirconium(IV) for a wide array of chemical transformations. The coordination of two tetrahydrofuran (THF) ligands to the Lewis acidic zirconium tetrachloride core significantly modifies its reactivity and solubility profile compared to the parent ZrCl₄. Accurate and thorough spectroscopic analysis is paramount for confirming the compound's identity, assessing its purity, and understanding its coordination chemistry, which are critical factors for reproducible and reliable downstream applications.

This guide will provide a detailed examination of the ¹H and ¹³C NMR and IR spectroscopic data for ZrCl₄(THF)₂. We will discuss the key spectral features that arise from the coordination of THF to the zirconium center and provide field-proven protocols for obtaining high-quality spectra for this air-sensitive compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Coordination Environment

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For ZrCl₄(THF)₂, both ¹H and ¹³C NMR provide distinct signatures that confirm the coordination of the THF ligands.

¹H NMR Spectroscopy

The ¹H NMR spectrum of ZrCl₄(THF)₂ is characterized by the signals of the coordinated THF molecules. In comparison to free THF, which exhibits resonances at approximately 3.73 ppm and 1.84 ppm in CDCl₃ for the α- and β-protons respectively, the coordination to the electron-withdrawing zirconium center induces a significant downfield shift.[3][4]

A study on the reaction of ZrCl₄(THF)₂ with tri-n-octylphosphine oxide (TOPO) in CDCl₃ provides insight into these shifts.[4] The resonances for the THF protons bound to ZrCl₄ are observed at higher ppm values compared to free THF.[4] This deshielding effect is a direct consequence of the donation of electron density from the oxygen atom of THF to the zirconium metal center, which reduces the electron density around the neighboring protons.

Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) for Free and Coordinated THF in CDCl₃

| Proton Position | Free THF[3] | Coordinated THF in ZrCl₄(THF)₂[4] |

| α-CH₂ (next to O) | ~3.73 | Downfield shifted (higher ppm) |

| β-CH₂ | ~1.84 | Downfield shifted (higher ppm) |

The observation of sharp, well-defined multiplets for the coordinated THF ligands indicates that, on the NMR timescale, the ligands are in a stable coordination environment. Any significant broadening or coalescence of signals could suggest dynamic processes such as ligand exchange.

¹³C NMR Spectroscopy

Similar to ¹H NMR, the ¹³C NMR spectrum of ZrCl₄(THF)₂ is expected to show a downfield shift for the carbon atoms of the coordinated THF ligands compared to free THF. This is again due to the electron-withdrawing effect of the zirconium center. For free THF, the α-carbons typically resonate around 68 ppm and the β-carbons around 26 ppm.[5] Upon coordination, these signals will shift to higher ppm values.

Table 2: Expected ¹³C NMR Chemical Shifts (ppm) for Free and Coordinated THF

| Carbon Position | Free THF[5] | Coordinated THF in ZrCl₄(THF)₂ |

| α-C (next to O) | ~68 | > 68 |

| β-C | ~26 | > 26 |

The precise chemical shifts can be influenced by the solvent and the concentration of the sample. However, the relative downfield shift upon coordination is a key diagnostic feature.

Infrared (IR) Spectroscopy: Probing Vibrational Modes and Bonding

Infrared spectroscopy provides valuable information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For ZrCl₄(THF)₂, the IR spectrum is dominated by the vibrational modes of the coordinated THF ligands and the Zr-Cl and Zr-O bonds.

A crucial aspect of the IR analysis of ZrCl₄(THF)₂ is the shift of the C-O-C stretching vibration of the THF ligand upon coordination. In free THF, the asymmetric C-O-C stretch is a strong band typically observed around 1070 cm⁻¹.[6] When THF coordinates to a Lewis acid like ZrCl₄, this band shifts to a lower frequency. This red shift is a direct result of the weakening of the C-O bond upon donation of electron density from the oxygen atom to the zirconium center.

Table 3: Key IR Absorption Bands (cm⁻¹) for the Characterization of ZrCl₄(THF)₂

| Vibrational Mode | Free THF[6] | Coordinated THF in ZrCl₄(THF)₂ | Rationale for Shift |

| Asymmetric C-O-C Stretch | ~1070 | < 1070 | Weakening of the C-O bond upon coordination. |

| Zr-O Stretch | N/A | ~400-500 | Formation of the zirconium-oxygen bond. |

| Zr-Cl Stretch | N/A | ~300-400 | Characteristic stretching frequency for zirconium-chlorine bonds. |

The appearance of new bands in the low-frequency region of the spectrum (typically below 600 cm⁻¹) corresponding to the Zr-O and Zr-Cl stretching vibrations provides direct evidence of the formation of the complex.

Experimental Protocols: Best Practices for Handling and Analysis

The air- and moisture-sensitive nature of ZrCl₄(THF)₂ necessitates the use of inert atmosphere techniques, such as a glovebox or a Schlenk line, for all manipulations, including sample preparation for spectroscopic analysis.[7]

Synthesis of this compound(IV)

A common method for the synthesis of ZrCl₄(THF)₂ involves the direct reaction of zirconium(IV) chloride with an excess of dry, oxygen-free tetrahydrofuran.[8]

Step-by-Step Synthesis Protocol:

-

Under an inert atmosphere (e.g., argon or nitrogen), add zirconium(IV) chloride (ZrCl₄) to a Schlenk flask equipped with a magnetic stir bar.

-

Add an excess of freshly distilled and degassed tetrahydrofuran (THF) to the flask.

-

Stir the resulting suspension at room temperature. The reaction is typically exothermic.

-

Continue stirring until all the solid ZrCl₄ has reacted to form a clear solution or a fine white precipitate of the product.

-

The product can be isolated by reducing the volume of the solvent under vacuum, followed by filtration of the resulting white crystalline solid.

-

Wash the isolated product with a small amount of a non-coordinating, dry solvent like hexane to remove any excess THF.

-

Dry the product under high vacuum to obtain pure ZrCl₄(THF)₂.

Caption: Workflow for the synthesis of ZrCl₄(THF)₂.

NMR Sample Preparation

To obtain high-quality NMR spectra, it is crucial to use a dry, deuterated solvent and to prepare the sample under strictly anaerobic and anhydrous conditions.

Step-by-Step NMR Sample Preparation Protocol:

-

In a glovebox, weigh approximately 10-20 mg of ZrCl₄(THF)₂ into a small vial.

-

Add approximately 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) that has been stored over molecular sieves inside the glovebox.

-

Gently agitate the vial to dissolve the compound completely.

-

Using a clean, dry pipette, transfer the solution into a clean, dry NMR tube.

-

Cap the NMR tube securely. For prolonged storage or transport outside the glovebox, use a J. Young NMR tube or seal the cap with Parafilm®.

-

Before introducing the sample into the spectrometer, wipe the outside of the NMR tube with a tissue dampened with isopropanol or acetone to remove any surface contaminants.

Caption: Protocol for preparing an air-sensitive NMR sample.

IR Sample Preparation (Nujol Mull)

For solid-state IR analysis of air-sensitive compounds, the Nujol mull technique is a reliable method. This involves grinding the solid sample with a mulling agent (Nujol, a mineral oil) to create a fine paste, which is then pressed between two salt plates (e.g., KBr or NaCl).[9][10]

Step-by-Step Nujol Mull Preparation Protocol:

-

Inside a glovebox, place a small amount (2-5 mg) of ZrCl₄(THF)₂ into a clean, dry agate mortar.

-

Add one to two drops of dry Nujol to the mortar.

-

Grind the solid and the oil together with an agate pestle until a smooth, translucent paste is formed. The consistency should be similar to that of petroleum jelly.

-

Using a spatula, transfer a small amount of the mull onto the center of a clean, dry salt plate.

-

Place a second salt plate on top of the mull and gently press and rotate the plates to spread the mull into a thin, even film. Avoid applying excessive pressure, which could damage the plates.

-

The assembled plates can then be placed in the sample holder of the IR spectrometer for analysis.

Caption: Nujol mull preparation for air-sensitive IR samples.

Conclusion: A Unified Spectroscopic Portrait